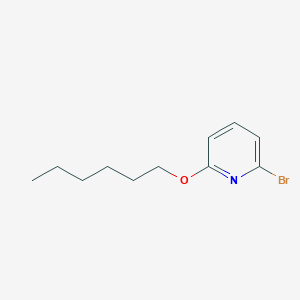

2-Bromo-6-hexyloxypyridine

Cat. No. B8356219

M. Wt: 258.15 g/mol

InChI Key: GMQRVITUKNBATD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05648021

Procedure details

A mixture of 7.7 g of 2-bromo-6-hexyloxypyridine (prepared by reacting 2,6-dibromopyridine with sodium hexoxide in DMF), 3.9 g of trimethylsilylacetylene, 0.4 g of bis(triphenylphosphine)palladium(II) chloride and 0.05 g of copper (I) iodide in 100 ml of diethylamine is stirred at 20° C. for 12 hours. After the volatile constituents have been removed in a rotary evaporator, the mixture is filtered through SiO2 using dichloromethane; the crude 1-(2-bromopyridin-6-yl)-2-trimethylsilylethtne (7.5 g of melting point 24° to 27° C.) obtained is stirred for 1 hour at 20° C. in 100 ml of methanol with 25 ml of 1N aqueous NaOH solution. The solvent is evaporated, and the residue is chromatographed over SiO2 using dichloromethane/heptane 9:1, giving 4.3 g of 2-bromo-6-ethynylpyridine (brownish oil). A solution of 2 g of 2-bromo-6-ethynylpyridine in 50 ml of benzene to which 2.6 g of 2-bromo-6-hexyloxypyridine, 0.2 g of tetrakis(triphenylphisphine)palladium(0) and 30 ml of n-propylamine have been added is stirred at 20° C. for 10 hours. The volatile constituents are removed by distillation, and the residue is chromatographed over SiO2 using dichloromethane, giving 1.9 g of 1,2-bis(2-hexyloxypyridin-6-yl)ethyne. The latter is hydrogenated quantitatively in 50 ml of THF using Lindlar catalyst [Org. Synth. 46, 89 (1966)] to 1,2-bis(2-hexyloxypyridin-6-yl)ethene. The latter is dissolved in 500 ml of cyclohexane, 4 mol % of iodine are added, and the mixture is exposed to UV light for 10 hours at 25° C. in a quartz apparatus. Chromatography on SiO2 using dichloromethane and recrystallization from acetonitrile give 0.9 g of 2,7-bis(hexyloxy)-1,8-diazaphenanthrene as colorless crystals of melting point 91° C.

Name

copper (I) iodide

Quantity

0.05 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](OCCCCCC)[N:3]=1.C[Si]([C:19]#[CH:20])(C)C.[OH-].[Na+]>C(NCC)C.CO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:19]#[CH:20])[N:3]=1 |f:2.3,^1:32,51|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC(=CC=C1)OCCCCCC

|

|

Name

|

|

|

Quantity

|

3.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)NCC

|

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

|

Name

|

copper (I) iodide

|

|

Quantity

|

0.05 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred at 20° C. for 12 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the volatile constituents have been removed in a rotary evaporator

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture is filtered through SiO2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude 1-(2-bromopyridin-6-yl)-2-trimethylsilylethtne (7.5 g of melting point 24° to 27° C.) obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue is chromatographed over SiO2

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NC(=CC=C1)C#C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 79.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |